molecular formula C17H13N3O3S2 B2865390 ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 896324-21-3

ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2865390
CAS No.: 896324-21-3
M. Wt: 371.43
InChI Key: YXTSZCUGJIQNKR-UHFFFAOYSA-N
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Description

ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:

Comparison with Similar Compounds

ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-6-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-9(2)11(7-18)16(25-14)20-15(21)10-4-5-12-13(6-10)24-8-19-12/h4-6,8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTSZCUGJIQNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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